3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)-
Overview
Description
3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- is a chemical compound with a complex structure that includes a morpholinone ring substituted with a methyl group and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the methyl and phenylmethoxy groups. One common method involves the use of (S)-morpholin-2-ylmethanol as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-Morpholinone, 5-methyl-6-phenyl-: This compound has a similar morpholinone ring structure but differs in the position and type of substituents.
3-Morpholinone, 6-[(phenylmethoxy)methyl]-4-(phenylmethyl)-, (6S)-: Another related compound with different substituents and stereochemistry.
Uniqueness
3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. These differences make it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(6R)-4-methyl-6-(phenylmethoxymethyl)morpholin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14-7-12(17-10-13(14)15)9-16-8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMDYEQBRYUFPK-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OCC1=O)COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](OCC1=O)COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191369 | |
Record name | 3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268520-35-9 | |
Record name | 3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268520-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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